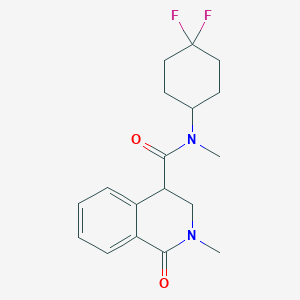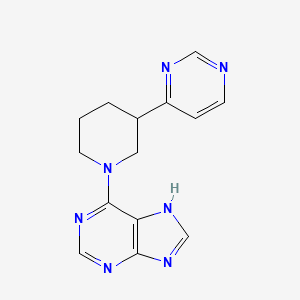![molecular formula C17H20N4O5 B7358690 2-[acetyl-[[4-(1H-indazole-4-carbonyl)morpholin-2-yl]methyl]amino]acetic acid](/img/structure/B7358690.png)
2-[acetyl-[[4-(1H-indazole-4-carbonyl)morpholin-2-yl]methyl]amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[acetyl-[[4-(1H-indazole-4-carbonyl)morpholin-2-yl]methyl]amino]acetic acid, also known as AIMaAA, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-[acetyl-[[4-(1H-indazole-4-carbonyl)morpholin-2-yl]methyl]amino]acetic acid is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. Specifically, this compound has been shown to inhibit the interaction between the oncogenic transcription factor c-Myc and its binding partner Max, leading to the inhibition of c-Myc-mediated transcriptional activation and the subsequent inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of protein-protein interactions, and the modulation of gene expression. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, suggesting that it may be a safe and effective compound for scientific research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[acetyl-[[4-(1H-indazole-4-carbonyl)morpholin-2-yl]methyl]amino]acetic acid for lab experiments is its potential therapeutic applications in cancer research. Additionally, this compound has been shown to have low toxicity, making it a safe compound for in vitro and in vivo studies. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in scientific research.
Direcciones Futuras
There are several future directions for the study of 2-[acetyl-[[4-(1H-indazole-4-carbonyl)morpholin-2-yl]methyl]amino]acetic acid, including the optimization of the synthesis method to improve yield and purity, the study of its potential applications in drug discovery and development, and the further elucidation of its mechanism of action. Additionally, future studies could investigate the potential therapeutic applications of this compound in other diseases beyond cancer, as well as its potential as a diagnostic tool for protein-protein interactions.
Métodos De Síntesis
The synthesis of 2-[acetyl-[[4-(1H-indazole-4-carbonyl)morpholin-2-yl]methyl]amino]acetic acid involves several steps, including the reaction of 4-(1H-indazole-4-carbonyl)morpholine with acetic anhydride to form 4-(1H-indazole-4-carbonyl)morpholin-2-yl)acetic acid, followed by the reaction with N-[(2-aminoethyl)methylamino]acetic acid to form this compound. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
2-[acetyl-[[4-(1H-indazole-4-carbonyl)morpholin-2-yl]methyl]amino]acetic acid has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have therapeutic potential for cancer treatment. Additionally, this compound has been studied for its potential applications in drug discovery and development, as well as in the study of protein-protein interactions.
Propiedades
IUPAC Name |
2-[acetyl-[[4-(1H-indazole-4-carbonyl)morpholin-2-yl]methyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5/c1-11(22)21(10-16(23)24)9-12-8-20(5-6-26-12)17(25)13-3-2-4-15-14(13)7-18-19-15/h2-4,7,12H,5-6,8-10H2,1H3,(H,18,19)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNPVIHPSOZLPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CN(CCO1)C(=O)C2=C3C=NNC3=CC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,4S)-4-hydroxy-2-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]ethanone](/img/structure/B7358609.png)
![(3S,4S)-N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-4-methyl-1-pyridin-2-ylpyrrolidine-3-carboxamide](/img/structure/B7358613.png)
![N-(3-chloro-4-fluorophenyl)-2-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoacetamide](/img/structure/B7358616.png)
![[(2S,4R)-4-methoxy-1-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]pyrrolidin-2-yl]methanol](/img/structure/B7358631.png)
![1H-indol-2-yl-[(2S,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7358637.png)
![1-[3-(benzylamino)piperidin-1-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B7358639.png)

![[1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzimidazol-2-yl]methanol](/img/structure/B7358650.png)
![5,7-dimethyl-6-[2-oxo-2-(3-pyrazol-1-ylpiperidin-1-yl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B7358673.png)
![4-((1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)oxy)-N-methylpicolinamide](/img/structure/B7358679.png)

![3-Fluoro-4-[1-(2-hydroxy-2-pyridin-3-ylacetyl)piperidin-4-yl]oxybenzonitrile](/img/structure/B7358686.png)
![1-[(4-Chloro-1-methylpyrazol-3-yl)methyl]-3-[4-(oxan-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B7358705.png)
![N-(3,6-dihydro-2H-pyran-4-ylmethyl)-2-methoxy-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide](/img/structure/B7358712.png)